molecular formula C8H16O6 B1602485 Pentanedioic acid;propane-1,3-diol CAS No. 52256-48-1

Pentanedioic acid;propane-1,3-diol

Cat. No.: B1602485
CAS No.: 52256-48-1
M. Wt: 208.21 g/mol
InChI Key: XJSADXSITAJNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanedioic acid;propane-1,3-diol is a chemical of significant interest in the field of polymer and materials science research. It is closely associated with the formation of aliphatic polyesters, such as poly(propylene glutarate), which belong to the broader class of poly(alkylene dicarboxylate)s . These polymers are the subject of extensive investigation due to their biodegradable properties, offering a potential solution to environmental concerns caused by non-degradable plastics . Researchers value this compound as a building block for developing novel materials, including elastomers, rigid plastics, hydrogels, and matrices for soft tissue engineering and controlled drug delivery systems . The compound's research value is further amplified by the fact that its monomers can be derived from bio-based sources. 1,3-Propanediol can be produced through the fermentation of glycerol, a by-product of biodiesel production , while pentanedioic acid (glutaric acid) is a dicarboxylic acid that can be integrated into polymer backbones . The mechanism for forming polymers involves a polycondensation reaction between the diol and diacid components. This reaction proceeds through esterification, where the hydroxyl groups of propane-1,3-diol react with the carboxylic acid groups of pentanedioic acid, releasing water and forming ester linkages to create a long-chain polymer . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

52256-48-1

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

pentanedioic acid;propane-1,3-diol

InChI

InChI=1S/C5H8O4.C3H8O2/c6-4(7)2-1-3-5(8)9;4-2-1-3-5/h1-3H2,(H,6,7)(H,8,9);4-5H,1-3H2

InChI Key

XJSADXSITAJNBH-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CC(=O)O.C(CO)CO

Canonical SMILES

C(CC(=O)O)CC(=O)O.C(CO)CO

Origin of Product

United States

Synthetic Methodologies and Polymerization Mechanisms

The synthesis of polyesters from pentanedioic acid and propane-1,3-diol is primarily achieved through direct polycondensation, a process involving the reaction of a dicarboxylic acid with a diol to form ester linkages with the concurrent elimination of water. sigmaaldrich.com This fundamental reaction can be manipulated through various techniques to control the molecular weight and structure of the resulting polymer, poly(propylene glutarate). google.comacs.orgresearchgate.net

Melt Polycondensation Techniques for Polyester (B1180765) Synthesis

Melt polycondensation is a widely utilized, solvent-free industrial method for producing polyesters. mdpi.com This technique involves heating the monomers, pentanedioic acid and propane-1,3-diol, above the melting point of the resulting polymer and applying a vacuum to remove the water byproduct, thereby driving the equilibrium towards polymer formation. The process is typically carried out in two stages: an initial esterification step at a lower temperature and atmospheric pressure, followed by a polycondensation step at a higher temperature and reduced pressure to achieve high molecular weights. The reaction temperature and time are critical parameters that influence the molecular weight of the final polymer. nih.gov For instance, the synthesis of poly(propylene fumarate) from diethyl fumarate (B1241708) and propylene (B89431) glycol, a similar polyester, involves a two-step reaction where the temperature is gradually increased to facilitate the formation of a high-molecular-weight product. nih.govacs.orgnih.gov

Solution-Based Polycondensation Approaches for Controlled Polymerization

Solution-based polycondensation offers an alternative to melt techniques, particularly when precise control over the reaction conditions is required or when the monomers or polymer are thermally sensitive. In this method, the monomers are dissolved in an appropriate solvent, and the reaction is carried out at a lower temperature than in melt polycondensation. The solvent aids in the removal of the water byproduct through azeotropic distillation, which can enhance the reaction rate and lead to higher molecular weight polymers. While specific studies detailing solution polycondensation for poly(pentanedioic acid-co-propane-1,3-diol) are not abundant, the principles are well-established for other polyesters. For example, solution casting is a method used to prepare composite films of poly(1,3-propanediol palmitate) and L-polylactic acid, indicating the utility of solvents in polymer processing. acs.org

Solid-State Polycondensation Strategies for High Molecular Weight Polymers

Solid-state polycondensation (SSP) is a post-polymerization technique employed to further increase the molecular weight of polyesters prepared by melt polycondensation. This method involves heating the semi-crystalline prepolymer in the solid state, at a temperature between its glass transition temperature (Tg) and melting temperature (Tm), under a vacuum or a flow of inert gas. These conditions facilitate the removal of residual water and other volatile byproducts, driving the polycondensation reaction forward and leading to a significant increase in molecular weight without the risk of thermal degradation associated with prolonged melt processing. SSP is a common industrial practice for producing high-performance polyesters like PET and PBT. researchgate.net The process not only increases the molecular weight but can also improve the thermal properties and crystallinity of the polymer.

Catalytic Systems in Polyesterification

The efficiency of polyesterification is significantly enhanced by the use of catalysts, which lower the activation energy of the reaction and allow for milder reaction conditions. Both Brønsted and Lewis acids, as well as organometallic compounds, have been extensively explored as catalysts in the synthesis of polyesters.

Exploration of Brønsted and Lewis Acid Catalysts in Polycondensation

Brønsted acids, such as p-toluenesulfonic acid (PTSA), and strong Brønsted acids like bis(perfluoroalkanesulfonyl)imide, have demonstrated high catalytic activity in the dehydration polycondensation of dicarboxylic acids and diols, even at low temperatures. youtube.comgoogle.com These catalysts can be more effective than some rare-earth catalysts for bulk polycondensations at moderate temperatures. google.com Surfactant-combined Brønsted acids have also been utilized for direct dehydration polycondensation in water, offering a more environmentally benign approach by avoiding the need for water removal under reduced pressure.

Lewis acids are also prominent catalysts in polyesterification. For instance, dibutyltin(IV) oxide has been used in the Lewis acid-catalyzed polycondensation of glycerol (B35011) with diacids like glutaric acid. The choice of catalyst is crucial as their effectiveness can be influenced by the reaction conditions. For example, the hydrolytic degradation of the catalyst by the water byproduct can significantly impact its catalytic performance.

Application of Organometallic Catalysts (e.g., Rare-Earth Triflates, Tetrabutyl Titanate)

Organometallic compounds are widely employed as catalysts in industrial polyester synthesis. Tetrabutyl titanate (TBT) is a common Lewis acid catalyst used in the production of polyesters, including those derived from terephthalic acid and 1,4-butanediol (B3395766). It is known to be a highly reactive and efficient catalyst for esterification and condensation reactions. youtube.com However, its sensitivity to moisture, leading to decomposition, is a factor to consider. youtube.com In some polyesterification processes, a combination of tin and titanium catalysts has been used. acs.org

Rare-earth metal triflates have also been investigated as catalysts in various organic syntheses, including esterification reactions. While specific studies on their application in the synthesis of poly(pentanedioic acid-co-propane-1,3-diol) are limited, their general effectiveness as Lewis acid catalysts suggests potential applicability. Strong Brønsted acids have been shown to exhibit higher activity than rare-earth catalysts in certain low-temperature polycondensations. youtube.comgoogle.com

Interactive Data Table: Comparison of Polycondensation Techniques

TechniqueOperating TemperaturePressureKey AdvantagesTypical Molecular Weight
Melt Polycondensation High (above Tm)Atmospheric then VacuumSolvent-free, high efficiencyHigh
Solution Polycondensation Moderate (below boiling point of solvent)AtmosphericGood temperature control, azeotropic water removalModerate to High
Solid-State Polycondensation Moderate (between Tg and Tm)Vacuum or Inert Gas FlowAchieves very high molecular weight, improves thermal propertiesVery High

Investigation of Catalyst-Free Polymerization Methods

The synthesis of polyesters, including the reaction of pentanedioic acid with propane-1,3-diol, traditionally relies on catalysts to achieve high molecular weights in a reasonable timeframe. However, growing environmental concerns and the need for high-purity polymers for specific applications have spurred investigations into catalyst-free polymerization methods. These "green synthesis" approaches aim to reduce environmental impact and eliminate catalyst-related impurities in the final product. digitellinc.comrsc.org

Catalyst-free polycondensation is typically achieved through thermal methods, where the monomers are heated to high temperatures (often above 200°C) under a vacuum. The high temperature provides the necessary activation energy for the esterification reaction, while the vacuum is crucial for the efficient removal of the water byproduct, which drives the equilibrium towards the formation of the polymer. digitellinc.combrainly.com While feasible, this method generally suffers from significantly slower reaction rates compared to catalyzed systems. Achieving high molecular weight polymers requires prolonged reaction times and stringent control over the reaction conditions to prevent thermal degradation of the polymer. digitellinc.com

Research into green chemistry approaches also explores the use of benign and recyclable catalysts, such as enzyme-based or solid acid catalysts, which can be more environmentally friendly than traditional organometallic catalysts. researchgate.netgoogle.com For instance, lipase (B570770) has been used as a catalyst for the condensation polymerization of 3-hydroxyglutaric acid with diols at mild temperatures (40-120°C), avoiding toxic metal catalysts. google.com Another approach involves using treated bentonite (B74815) clay, an eco-friendly and low-cost catalyst, for ring-opening polymerizations, which respects the principles of green chemistry by functioning under mild conditions. researchgate.net These alternative catalytic methods represent a compromise, offering improved reaction kinetics over purely catalyst-free systems while mitigating the environmental and purity issues associated with conventional catalysts.

Reaction Kinetics and Process Optimization in Polyester Synthesis

The efficiency of producing polyester from pentanedioic acid and propane-1,3-diol is governed by its reaction kinetics. Understanding and optimizing these kinetics are essential for industrial-scale production to control polymer properties and ensure process viability. rsc.orgmdpi.com

Influencing Factors on Polymerization Rate and Molecular Weight Control

Several critical factors influence the rate of polyesterification and the final molecular weight of the resulting poly(propylene glutarate). The interplay of these variables must be carefully managed to produce a polymer with desired characteristics.

Temperature: Reaction temperature is a primary driver of the polymerization rate. Higher temperatures increase the kinetic energy of the monomer molecules, leading to more frequent and energetic collisions, thus accelerating the esterification reaction. However, excessively high temperatures can promote side reactions, such as etherification or thermal degradation, which can lead to discoloration and limit the achievable molecular weight. nih.gov For example, in the synthesis of poly(propylene fumarate), gelation occurred after 4 hours at 200°C, limiting the maximum molecular weight. nih.gov The thermal stability of the diol, such as 1,3-propanediol's stability up to 210°C, is a key consideration.

Catalyst: The choice and concentration of a catalyst significantly impact the reaction rate. Catalysts lower the activation energy of the esterification reaction. Common catalysts include tin compounds, titanium alkoxides, and antimony oxides. researchgate.net The effectiveness of different catalysts varies; for instance, in the polymerization of 1,3-propanediol (B51772) and malonic acid, yields ranged from 18-58% depending on the catalyst (aluminum chloride, tin(II) chloride, or iron(III) chloride) and temperature. researchgate.net

Monomer Stoichiometry: An equimolar ratio of the diacid (pentanedioic acid) and diol (propane-1,3-diol) functional groups is theoretically required to achieve the highest possible molecular weight. Any deviation from a 1:1 molar ratio results in one type of functional group being in excess, which acts as a chain terminator and limits the polymer chain length.

Removal of Byproducts: Polyesterification is a condensation reaction that produces water as a byproduct. brainly.com According to Le Chatelier's principle, the continuous and efficient removal of this water from the reaction mixture is crucial to shift the equilibrium towards the formation of longer polymer chains, thereby increasing the molecular weight. digitellinc.com This is typically accomplished by applying a high vacuum during the final stages of polymerization.

Table 1: Key Factors Influencing Polyester Synthesis from Pentanedioic Acid and Propane-1,3-Diol

FactorEffect on Polymerization RateEffect on Molecular Weight ControlNotes
Temperature Increases rate with rising temperature.High temperatures can lead to side reactions (e.g., degradation, gelation), limiting molecular weight. nih.govOptimal temperature balances reaction speed with polymer stability. nih.gov
Catalyst Significantly increases the rate by lowering activation energy. researchgate.netThe right catalyst promotes chain growth to achieve high molecular weight. researchgate.netCatalyst type and concentration must be optimized to avoid discoloration or side reactions. researchgate.net
Monomer Ratio Minor effect on the initial rate.Crucial; a precise 1:1 molar ratio of functional groups is needed for high molecular weight.An imbalance in stoichiometry limits chain length.
Byproduct Removal Rate increases as byproduct (water) is removed, shifting equilibrium. digitellinc.comEssential for driving the reaction to completion and achieving high molecular weight. digitellinc.comTypically achieved via vacuum application in the melt polycondensation stage.

Kinetic Modeling and Simulation of Polyesterification Processes

Kinetic modeling and simulation are powerful tools for understanding, optimizing, and scaling up polyesterification processes. acs.org These models use mathematical equations to describe the concentrations of reactants, intermediates, and products as a function of time and reaction conditions.

The polyesterification of pentanedioic acid and propane-1,3-diol can be described by step-growth polymerization kinetics. A common approach is the use of lumped kinetic models, which simplify the complex network of reactions by grouping species with similar properties into "lumps." rsc.orgmdpi.com For instance, all polymer chains within a certain length range might be considered a single lump. This method reduces the number of differential equations needed to describe the system, making the model computationally more efficient for process simulation. rsc.org

A kinetic model for this system would typically include terms for:

The uncatalyzed and catalyzed esterification reactions.

The reverse reaction (hydrolysis of ester linkages by water).

Potential side reactions like ether formation. google.com

The development of such a model involves proposing a reaction mechanism and then fitting the model's kinetic parameters (rate constants, activation energies) to experimental data obtained under various conditions (e.g., different temperatures, catalyst concentrations). rsc.org Once validated, the model can be used in process simulation software to predict how changes in operating conditions will affect the polymerization process, including the evolution of molecular weight, reaction time, and product purity. acs.orgresearchgate.net This predictive capability is invaluable for process optimization, reducing the need for extensive and costly laboratory experiments, and facilitating the scale-up from pilot plants to industrial production. mdpi.comacs.org

Analysis of Side Reactions and Strategies for Product Purity Enhancement (e.g., Etherification)

During the high-temperature polycondensation of pentanedioic acid and propane-1,3-diol, several side reactions can occur, which adversely affect the properties of the final polyester, such as its molecular weight, color, and thermal stability.

One of the most common side reactions is the etherification of the diol. At elevated temperatures, two molecules of propane-1,3-diol can react with each other to form an ether linkage (e.g., di(1,3-propylene) glycol) and eliminate a molecule of water. This process consumes the diol monomer, leading to an imbalance in the stoichiometry of diol and diacid functional groups, which ultimately limits the growth of the polymer chain and lowers the final molecular weight. The ether linkages are also incorporated into the polymer backbone, altering its physical and chemical properties.

Another significant side reaction is thermal degradation, which can occur at the high temperatures required for melt polymerization. This can lead to chain scission, resulting in a lower molecular weight, and the formation of volatile byproducts and chromophores that cause discoloration of the polymer. For example, impurities in the 1,3-propanediol monomer can lead to a colored polymer upon dehydration-condensation. google.com

Strategies to enhance product purity and minimize these side reactions include:

Monomer Purification: Using high-purity monomers is a critical first step. Impurities in either the pentanedioic acid or propane-1,3-diol can act as chain terminators or promote side reactions. Purification of crude 1,3-propanediol, for instance by distillation, can remove impurities that would otherwise lead to colored byproducts during polymerization. google.com

Optimization of Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. The temperature should be high enough to ensure a practical reaction rate but low enough to minimize thermal degradation and etherification. nih.gov

Use of Stabilizers and Inhibitors: Certain additives can be introduced to the reaction mixture to suppress unwanted side reactions. For instance, phosphorus-based compounds are often used as thermal stabilizers and can also deactivate catalyst residues that might promote degradation in the final product.

Catalyst Selection: The choice of catalyst can influence the prevalence of side reactions. Some catalysts may have a higher selectivity for the desired esterification reaction over side reactions like etherification.

By implementing these strategies, it is possible to produce a higher-purity poly(propylene glutarate) with a higher molecular weight and improved color and stability.

Advanced Structural Elucidation and Supramolecular Organization

Spectroscopic Characterization of Polymer Architecturescipoly.comresearchgate.netpolyanalytik.com

Spectroscopic methods are fundamental in elucidating the detailed chemical structure of poly(trimethylene glutarate). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer comprehensive insights into the polymer's composition and conformation. researchgate.netpolyanalytik.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Incorporation and End-Group Analysisresearchgate.netpolyanalytik.comjordilabs.comornl.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful synthesis of polyesters and for detailed structural analysis. researchgate.netpolyanalytik.com In the case of poly(trimethylene glutarate), ¹H NMR spectroscopy is instrumental in verifying the incorporation of both the pentanedioic acid and propane-1,3-diol monomers into the polymer chain. researchgate.net By analyzing the chemical shifts and integration of proton signals, it is possible to determine the ratio of the two monomers within the copolymer. polyanalytik.com

Furthermore, NMR is crucial for end-group analysis, which is a method to determine the number-average molecular weight (M_n) of the polymer, particularly for those with M_n values under 3,000 g/mol . sigmaaldrich.com This is achieved by identifying and integrating the signals from the protons at the ends of the polymer chains and comparing them to the signals from the repeating monomer units. sigmaaldrich.com For instance, derivatization of protic end-groups with agents like trichloroacetyl isocyanate can produce distinct imidic hydrogen signals in a clear region of the ¹H NMR spectrum (δ 7.5-11), allowing for quantitative determination. researchgate.net This technique is effective for polymers with molecular weights up to 50,000 g/mol . researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Poly(trimethylene glutarate) Characterization

ProtonsChemical Shift (ppm)Information Provided
Methylene (B1212753) protons of propane-1,3-diol~1.9 (quintet), ~4.1 (triplet)Confirmation of diol incorporation
Methylene protons of pentanedioic acid~1.6 (quintet), ~2.3 (triplet)Confirmation of diacid incorporation
Terminal hydroxyl protonsVariable, often broadEnd-group identification
Derivatized end-group protons7.5 - 11Quantitative end-group analysis

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Insightsscipoly.compolyanalytik.com

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a polymer, thus confirming its chemical identity. nih.govnsf.govresearchgate.netnih.gov For poly(trimethylene glutarate), the FTIR spectrum will prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ester linkage, typically found in the region of 1730-1740 cm⁻¹. The presence of C-O stretching vibrations, usually appearing as strong bands in the 1000-1300 cm⁻¹ range, further confirms the ester formation.

Beyond simple functional group identification, FTIR can provide insights into the polymer's conformation. researchgate.net Changes in the shape and position of certain absorption bands can indicate variations in the polymer chain's local environment and conformation, such as the arrangement of methylene groups. These subtle spectral shifts can be correlated with changes in the degree of crystallinity and the presence of different polymorphic forms.

Table 2: Key FTIR Absorption Bands for Poly(trimethylene glutarate)

Functional GroupWavenumber (cm⁻¹)Vibration Type
C=O (ester)1730 - 1740Stretching
C-O1000 - 1300Stretching
C-H (alkane)2850 - 3000Stretching
-CH₂-~1465Bending

Note: The exact wavenumbers can be influenced by the sample's physical state (e.g., amorphous vs. crystalline).

Molecular Weight and Polydispersity Analysisjordilabs.comgoogle.com

The molecular weight and its distribution are critical parameters that dictate the physical and mechanical properties of a polymer. jordilabs.com For poly(trimethylene glutarate), these characteristics are typically determined using Gel Permeation Chromatography.

Gel Permeation Chromatography (GPC) for Determination of Molecular Weight Distributionresearchgate.netlcms.czyoutube.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the full molecular weight distribution of a polymer. researchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution. jordilabs.com The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel; larger molecules elute first, followed by smaller ones. researchgate.net

A GPC analysis of poly(trimethylene glutarate) provides several key parameters:

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that takes into account the weight of each polymer molecule.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w / M_n). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

For example, a sample of poly(trimethylene glutarate) is reported to have an approximate molecular weight of 4,000 as determined by GPC. scipoly.com Another source indicates an average M_w of ~7100 and an average M_n of ~5500. sigmaaldrich.com

Table 3: Typical Molecular Weight Data for Poly(trimethylene glutarate) from GPC

ParameterDescriptionTypical Value
M_n ( g/mol )Number-average molecular weight~5500
M_w ( g/mol )Weight-average molecular weight~7100
PDIPolydispersity Index (M_w/M_n)~1.3

Note: These values are illustrative and can vary depending on the specific synthesis conditions.

Crystalline and Amorphous Domain Characterizationornl.govnih.govresearchgate.net

The macroscopic properties of poly(trimethylene glutarate) are heavily influenced by the arrangement of its polymer chains into ordered (crystalline) and disordered (amorphous) regions. Wide-Angle X-ray Scattering is a key technique for probing this solid-state morphology.

Wide-Angle X-ray Scattering (WAXS) for Crystallinity and Unit Cell Parametersornl.govnih.govdiamond.ac.ukdectris.com

Wide-Angle X-ray Scattering (WAXS) is an essential technique for investigating the crystalline structure of polymers. diamond.ac.uk It provides information on the degree of crystallinity, the arrangement of polymer chains within the crystalline domains, and the parameters of the unit cell. researchgate.netdiamond.ac.uk

The WAXS pattern of a semi-crystalline polymer like poly(trimethylene glutarate) consists of sharp Bragg reflections superimposed on a broad amorphous halo. The sharp peaks arise from the ordered, crystalline regions, while the broad halo is due to the disordered, amorphous regions.

From the positions of the Bragg reflections, it is possible to determine the unit cell parameters (a, b, and c) and the crystal system. For a related polyester (B1180765), poly(trimethylene carbonate), X-ray diffraction revealed a unit cell with parameters a = 7.02 Å, b = 5.81 Å, and c (fiber axis) = 12.30 Å. acs.org Similar analysis can be applied to poly(trimethylene glutarate) to elucidate its crystal structure. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity.

Table 4: Hypothetical WAXS Data for Poly(trimethylene glutarate)

2θ (degrees)d-spacing (Å)Miller Indices (hkl)
21.54.13(110)
22.83.90(200)
28.93.09(210)

Note: This data is hypothetical and serves as an example of what might be obtained from a WAXS experiment.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures and Domain Morphologies

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanoscale structure of materials, including semi-crystalline polymers like poly(trimethylene glutarate). acs.orgmdpi.com By analyzing the scattering pattern of X-rays at very small angles, information about the size, shape, and arrangement of nanoscale features, such as crystalline lamellae and amorphous regions, can be obtained. acs.org

In semi-crystalline aliphatic polyesters, SAXS is instrumental in determining the long period (L) , which corresponds to the average distance between the centers of adjacent crystalline lamellae. This long period is composed of the thickness of the crystalline lamellae (Lc) and the thickness of the amorphous layer (La) situated between them. The intensity of the scattered X-rays provides information on the electron density difference between the crystalline and amorphous phases. acs.orgresearchgate.net

The analysis of the SAXS profile can also reveal information about the interface between the crystalline and amorphous domains. A sharper interface results in a more pronounced scattering peak, while a more diffuse interface leads to a broader peak. This information is crucial for understanding the interconnectivity of the crystalline and amorphous phases, which in turn affects the material's toughness and flexibility.

ParameterDescriptionTypical Information Gained
Long Period (L) The sum of the average thickness of one crystalline lamella and one amorphous layer.Provides insight into the repeating unit of the lamellar structure.
Lamellar Thickness (Lc) The average thickness of the crystalline portion of the lamellae.Relates to the melting temperature and stability of the crystals.
Amorphous Layer Thickness (La) The average thickness of the amorphous region between crystalline lamellae.Influences the flexibility and elasticity of the polymer.
Scattering Invariant The total integrated scattering intensity, which is related to the mean square fluctuation of the electron density.Can be used to determine the volume fraction of the crystalline and amorphous phases.

Table 1: Key Parameters Obtainable from SAXS Analysis of Semi-Crystalline Polymers

Morphological Analysis of Polymer Materials

The macroscopic properties of a polymer are intimately linked to its morphology on both the micro and nano scales. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for visualizing and quantifying these morphological features.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology of Processed Materials

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the study of poly(trimethylene glutarate) and related polyesters, SEM is used to investigate the morphology of spherulites, which are spherical semi-crystalline structures that form when the polymer is crystallized from the melt. researchgate.net The size, shape, and internal structure of these spherulites can significantly impact the material's optical and mechanical properties.

Furthermore, SEM is valuable for examining the fracture surfaces of polyester materials, providing clues about the failure mechanisms. A brittle fracture surface may appear smooth, while a ductile fracture will show evidence of plastic deformation.

Atomic Force Microscopy (AFM) for Nanoscale Topography and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a material's surface with nanoscale precision. sigmaaldrich.com Unlike SEM, AFM can be performed in various environments, including ambient air and liquid, and does not typically require a conductive coating on the sample.

In the context of poly(trimethylene glutarate), AFM is employed to visualize the fine details of the lamellar structure on the surface of spherulites. Height and phase imaging modes in AFM can distinguish between the harder, more ordered crystalline lamellae and the softer, disordered amorphous regions. This allows for the direct measurement of lamellar thickness and the observation of lamellar twisting and branching.

AFM studies on related polyesters have provided detailed insights into their surface morphology. For example, in poly(trimethylene terephthalate), AFM has been used to study the top surface profiles of spherulites, revealing wavy-like patterns corresponding to the orientation of the lamellae. mdpi.com The root-mean-square (rms) surface roughness can also be quantified using AFM, which is a critical parameter for applications where surface finish is important. mdpi.com

The table below summarizes the morphological features of aliphatic polyesters that can be characterized by SEM and AFM.

FeatureDescriptionTypical Information Gained from SEM/AFM
Spherulites Spherical semi-crystalline aggregates formed during crystallization from the melt.Size, distribution, and overall shape (e.g., banded or non-banded).
Lamellae Plate-like crystalline structures that are the building blocks of spherulites.Thickness, orientation, and twisting behavior (leading to banding).
Surface Roughness The measure of the fine-scale variations in the height of a surface.Quantified by parameters like root-mean-square (rms) roughness.
Phase Separation The separation of a material into distinct regions with different physical properties (e.g., crystalline and amorphous).Visualization of the distribution and morphology of different phases.

Table 2: Morphological Features of Aliphatic Polyesters Characterized by SEM and AFM

Structure Performance Relationships in Poly Trimethylene Glutarate Systems

Influence of Monomer Composition and Sequence Distribution on Polymer Characteristics

The characteristics of poly(trimethylene glutarate) and its copolymers are significantly influenced by the monomer composition and the distribution of monomer units along the polymer chain. In copolyester systems, varying the ratio of comonomers allows for the tailoring of solid-state properties. For instance, in poly(butylene succinate-co-hexamethylene succinate)s, altering the monomer feed ratio directly impacts the physical properties and enzymatic hydrolyzability of the resulting polymer. researchgate.net Similarly, for poly(trimethylene terephthalate-co-1,4-cyclohexylene dimethylene terephthalate) (PTCT) copolyesters, the feed ratio of 1,3-propanediol (B51772) and 1,4-cyclohexane dimethanol affects the final comonomer content, which in turn influences thermal properties like the glass transition temperature (Tg) and melting temperature (Tm). researchgate.net

The sequence distribution, whether random or blocky, also plays a crucial role. For example, the creation of triblock copolymers, such as those with a central soft block of poly(2-methyl-1,3-propylene glutarate) and hard terminal blocks of poly(L-lactide), results in thermoplastic elastomers with distinct thermal and mechanical behaviors. nih.gov The incompatibility between different blocks can lead to microphase separation, creating distinct domains that govern the macroscopic properties of the material. researchgate.net In waterborne polyurethanes, the composition of both the polyol (soft segment) and the ionomeric monomer (hard segment) affects the glass transition temperature and the interaction with nanofillers. mdpi.com The physicochemical properties of some copolymers can be controlled by simply varying the ratio of comonomers and the length of the segments in the copolymer chain. researchgate.net

Impact of Molecular Weight and Polymer Architecture on Material Performance

The molecular weight and architecture of poly(trimethylene glutarate) and related polyesters are critical determinants of their performance. Higher molecular weight generally leads to enhanced mechanical properties, such as tensile strength and toughness. However, the relationship is not always linear and can be influenced by the specific polymer system. For instance, in poly(trimethylene carbonate), a higher molecular weight was found to correlate with a higher surface modulus, which in turn affected enzyme adsorption and degradation. nih.gov

Polymer architecture, which includes aspects like linearity, branching, and the formation of block or random copolymers, profoundly impacts material behavior. researchgate.netnih.gov For example, the synthesis of ABA-type triblock copolymers, where a soft central block is flanked by two hard terminal blocks, is a common strategy to create thermoplastic elastomers. nih.gov This architecture allows for the combination of elasticity from the soft segment and strength from the hard segments. The molecular weight of the different blocks can be tuned to control the degree of microphase separation and, consequently, the mechanical and thermal properties. nih.govresearchgate.net

In polyelectrolyte multilayers, the molecular weight of the constituent polymers influences layer growth and density. nih.gov Lower molecular weight polyelectrolytes, due to their higher mobility, can lead to denser structures. nih.gov Similarly, for waterborne polyurethanes, the molecular weight of the polyol soft segment affects particle size in the dispersion and the final film's gloss and mechanical properties. researchgate.net

Thermal Behavior Studies

The thermal behavior of poly(trimethylene glutarate) systems is a key aspect of their characterization, providing insights into their processing window and application range.

Differential Scanning Calorimetry (DSC) for Investigations into Thermal Transitions and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as their crystallization behavior. tainstruments.comnetzsch.com For semi-crystalline polymers, the degree of crystallinity, which significantly affects mechanical properties, can be determined from the enthalpy of fusion measured by DSC. unesp.br

The crystallization kinetics of polyesters like poly(trimethylene terephthalate) (PTT), a polymer structurally similar to PTG, have been extensively studied using DSC. researchgate.netnycu.edu.tw These studies often employ the Avrami model to analyze isothermal crystallization data, providing information on the nucleation and growth of crystals. researchgate.netnycu.edu.tw The rate of crystallization is a critical factor in polymer processing. For example, the crystallization rate of PTT is found to be intermediate between that of poly(butylene terephthalate) (PBT) and poly(ethylene terephthalate) (PET). researchgate.net

DSC analysis of poly(trimethylene glutarate) and its copolymers reveals how monomer composition and molecular weight affect thermal transitions. For instance, in PTCT copolyesters, the Tg and Tm increase with a higher content of the 1,4-cyclohexanedimethylene terephthalate (B1205515) (CT) unit. researchgate.net In some triblock copolymers, DSC has been used to identify the distinct melting temperatures of the different blocks, confirming microphase separation. nih.gov

Table 1: Thermal Properties of Poly(trimethylene glutarate) and Related Copolymers

Polymer SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Source
Poly(trimethylene glutarate)39- scipoly.com
PLA-b-PMPG-b-PLA (TPE100)<-40152 nih.gov
PLA-b-PMPG-b-PLA (TPE75)<-40145 nih.gov
PLA-b-PMPG-b-PLA (TPE50)<-40142 nih.gov
PLA-b-PMPG-b-PLA (TPE25)<-40130 nih.gov

Note: PLA-b-PMPG-b-PLA refers to Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) triblock copolymers.

Thermogravimetric Analysis (TGA) for Assessment of Thermal Stability and Degradation Onset

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. setaramsolutions.comyoutube.com This analysis determines the onset temperature of decomposition (Td), which is a critical parameter for defining the upper-temperature limit for processing and application. setaramsolutions.com

TGA studies on polyesters and their copolymers demonstrate how factors like monomer composition and the presence of comonomers can influence thermal stability. For example, TGA of poly(ethylene-co-trimethylene terephthalate)s has been used to assess their thermal stability. scilit.com In another study, poly(trimethylene terephthalate co-1,4-cyclohexylene dimethylene terephthalate) copolyesters were found to have better thermal stability than PTT homopolymer. researchgate.net TGA of a poly(2-methyl-1,3-propylene glutarate) homopolymer showed a 5% weight loss temperature (Td5) at 377 °C. nih.gov

Table 2: Thermal Decomposition Temperatures from TGA

PolymerDecomposition Temperature (Td5) (°C)Source
Poly(2-methyl-1,3-propylene glutarate)-1377 nih.gov
Polypyrrole-Polyethyleneimine nano-adsorbentStarts losing weight at ~50 researchgate.net

Mechanical Performance Analysis Related to Polymer Design

The mechanical properties of poly(trimethylene glutarate) systems are directly linked to their molecular design, including monomer selection, molecular weight, and polymer architecture.

Evaluation of Elasticity and Toughness in Thermoplastic Elastomer Formulations

Thermoplastic elastomers (TPEs) are a class of polymers that exhibit the elasticity of thermoset rubbers at room temperature but can be processed like thermoplastics at elevated temperatures. specialchem.com This behavior is typically achieved through a microphase-separated morphology consisting of hard and soft segments. specialchem.com The hard segments provide strength and prevent plastic flow, while the soft segments impart flexibility and elasticity. specialchem.com

In the context of PTG-related systems, the creation of block copolymers is a key strategy for developing TPEs. For example, triblock copolymers with a soft poly(propylene glutarate) central block and hard polylactide (PLA) terminal blocks exhibit elastomeric behavior and improved toughness compared to PLA alone. nih.gov The mechanical properties of these TPEs, such as tensile strength and elongation at break, can be tailored by controlling the molecular weight and composition of the different blocks. nih.govresearchgate.net The elasticity and toughness of these materials are crucial for applications requiring flexibility and durability. bjorn-thorsen.com

Table 3: Mechanical Properties of Thermoplastic Elastomers

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Source
Polyurethane Elastomer (R value 0.9)VariesVaries nih.gov
Toughened-PLA (PLAE30)70>140 researchgate.net
TPEs based on PCL-co-PTMC and PLLA7 - 66800 - 1800 researchgate.net
Poly(valerolactone)-based TPEVaries2200 researchgate.net

Note: The mechanical properties are highly dependent on the specific formulation and testing conditions.

Analysis of Stress-Strain Behavior and Moduli as a Function of Polymer Structure

The mechanical properties of poly(trimethylene glutarate) (PTG), a biodegradable aliphatic polyester (B1180765), are intricately linked to its molecular structure. Key structural parameters influencing its stress-strain behavior and moduli include molecular weight, molecular weight distribution, and the presence of comonomers or structural modifications.

Research into aliphatic polyesters has demonstrated that tensile strength and elongation at break generally increase with increasing molecular weight up to a certain threshold. Beyond this point, the properties tend to level off as the influence of chain entanglements becomes more pronounced. For instance, studies on similar aliphatic polyesters have shown that a higher molecular weight leads to a greater number of intercrystalline links, which enhances the material's ability to withstand stress.

The introduction of comonomers or the creation of block copolymers with PTG can significantly alter its mechanical response. For example, the incorporation of flexible segments into the polymer backbone can lead to materials with elastomeric properties, characterized by lower moduli and higher elongation at break. Conversely, the inclusion of rigid aromatic units can increase the stiffness and tensile strength of the resulting copolymer.

Below is a data table illustrating the typical range of mechanical properties for aliphatic polyesters, which provides context for the expected performance of poly(trimethylene glutarate) systems.

Interactive Data Table: Representative Mechanical Properties of Aliphatic Polyesters

Property Typical Value Range Unit
Tensile Strength 20 - 70 MPa
Elongation at Break 100 - 800 %
Young's Modulus 200 - 800 MPa

Note: The specific values for poly(trimethylene glutarate) can vary significantly based on its molecular weight, crystallinity, and the presence of any comonomers.

Solvent Interaction and Solubility Behavior Studies in Diverse Media

The solubility of a polymer is a critical property that influences its processing, characterization, and applications. The interaction of poly(trimethylene glutarate) with various solvents is governed by the principle of "like dissolves like," which can be quantified using solubility parameters. A particularly useful framework for understanding polymer-solvent interactions is the Hansen Solubility Parameters (HSP), which divide the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

A polymer is generally soluble in a solvent when the distance between their respective points in the three-dimensional Hansen space is small. This distance, known as the Ra value, is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where the subscripts 1 and 2 refer to the solvent and polymer, respectively. A smaller Ra value indicates a higher affinity between the polymer and the solvent.

Experimentally, the HSP of a polymer can be determined by observing its solubility or degree of swelling in a range of solvents with known HSP values. Poly(trimethylene glutarate) is reported to be soluble in solvents such as chloroform, methyl ethyl ketone (MEK), tetrahydrofuran (B95107) (THF), and toluene, while it is insoluble in water. This indicates that PTG is a polymer of moderate polarity.

The swelling behavior of a polymer in a solvent is also a strong indicator of their interaction. A high degree of swelling suggests a strong affinity between the polymer and the solvent. The equilibrium swelling ratio can be measured to quantify these interactions.

The following interactive data table provides the Hansen Solubility Parameters for poly(trimethylene glutarate) and a selection of solvents to illustrate their interaction potential.

Interactive Data Table: Hansen Solubility Parameters (HSP) of Poly(trimethylene glutarate) and Various Solvents

Compound δD (MPa½) δP (MPa½) δH (MPa½)
Poly(trimethylene glutarate) 17.5 6.5 8.0
Acetone 15.5 10.4 7.0
Chloroform 17.8 3.1 5.7
Cyclohexane 16.8 0.0 0.2
Dichloromethane 17.0 7.3 7.1
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2
Ethanol 15.8 8.8 19.4
Ethyl Acetate 15.8 5.3 7.2
n-Hexane 14.9 0.0 0.0
Methanol 15.1 12.3 22.3
Methyl Ethyl Ketone (MEK) 16.0 9.0 5.1
Tetrahydrofuran (THF) 16.8 5.7 8.0
Toluene 18.0 1.4 2.0
Water 15.5 16.0 42.3

Note: The HSP values for poly(trimethylene glutarate) are estimated based on values for similar aliphatic polyesters and may vary depending on the specific molecular weight and end-groups of the polymer.

Biodegradation and Environmental Fate Studies

Enzymatic Degradation Mechanisms of Poly(trimethylene glutarate)

The primary mechanism of poly(trimethylene glutarate) degradation is through the enzymatic hydrolysis of its ester bonds. This process is primarily carried out by a class of enzymes known as hydrolases, which includes lipases and esterases.

A variety of lipases and esterases have been shown to be effective in the hydrolysis of aliphatic polyesters, a class to which poly(trimethylene glutarate) belongs. Lipases, which are typically more active on water-insoluble substrates, and esterases, which prefer water-soluble, short-chain esters, both play a role in the breakdown of these polymers. nih.gov While research directly on poly(trimethylene glutarate) is specific, studies on the closely related poly(trimethylene carbonate) (PTMC) provide significant insights.

Lipases from various microbial sources have demonstrated efficacy in degrading polyesters. For instance, lipase (B570770) from Thermomyces lanuginosus is one of the most efficient enzymes in the erosion of PTMC. nih.govnih.govresearchgate.net Other effective lipases include those from Candida antarctica and Hog pancreas. nih.gov Specifically, Candida antarctica lipase has been shown to rapidly degrade PTMC, leading to a 98% mass loss after 9 days. nih.gov Hog pancreas lipase also contributes to degradation, though at a slower rate. nih.gov Macrophages are also suggested to secrete lipases that can erode the bulk of PTMC extracellularly. nih.govresearchgate.net

The general mechanism involves the enzyme adsorbing onto the polymer surface, followed by the catalyzed cleavage of the ester linkages. nih.gov This enzymatic action breaks down the polymer into smaller, water-soluble oligomers and, eventually, into its constituent monomers, pentanedioic acid and propane-1,3-diol.

Table 1: Lipases and Esterases Involved in Polyester (B1180765) Degradation

Enzyme Source Efficacy on Related Polyesters (PTMC) Reference
Lipase Thermomyces lanuginosus High nih.govnih.govresearchgate.net
Lipase Candida antarctica High (98% mass loss in 9 days) nih.gov
Lipase Hog pancreas Moderate (27% mass loss in 9 days) nih.gov
Lipase Macrophage secretions Significant erosion nih.govresearchgate.net

The rate at which enzymes can degrade poly(trimethylene glutarate) is not solely dependent on the enzyme itself but is also heavily influenced by the polymer's structural and physical properties.

Crystallinity: The degree of crystallinity of a polymer is a major factor in its biodegradability. The amorphous regions of the polymer are more accessible to enzymes and are therefore degraded more readily than the crystalline regions. mdpi.com For many polyesters, a higher degree of crystallinity leads to a slower rate of enzymatic degradation. dtu.dk Enzymes primarily attack the amorphous phases first, and the degradation of the crystalline phase proceeds more slowly, often from the edges of the lamellar stacks. mdpi.com

Surface Area: As enzymatic degradation is a surface erosion process, the available surface area for enzyme-polymer interaction is crucial. A larger surface area, such as in films or powders, will lead to a faster degradation rate compared to bulk objects.

Molecular Weight: The influence of molecular weight on degradation rates can be complex. In some studies on PTMC, higher initial molecular weight led to a faster degradation rate. nih.govnih.govfrontiersin.org For example, high molecular weight PTMC (457,000 g/mol ) showed a 60 wt% mass loss in 8 weeks when implanted in rabbits, while a lower molecular weight version (89,000 g/mol ) degraded three times slower. nih.gov This is potentially due to the more hydrophobic surface of higher molecular weight polymers, which can enhance lipase activity. nih.gov Conversely, for other polyesters, lower molecular weight can sometimes lead to faster degradation as the polymer chains are more mobile.

Table 2: Influence of Structural Factors on Enzymatic Degradation of Related Polyesters

Structural Factor Influence on Degradation Rate Rationale References
High Crystallinity Decreases Crystalline regions are less accessible to enzymes. mdpi.comdtu.dkmdpi.com
Increased Surface Area Increases Provides more sites for enzyme-polymer interaction. nih.gov
High Molecular Weight Can Increase (for PTMC) More hydrophobic surface can enhance lipase activity. nih.govnih.govfrontiersin.org

Microbial Biodegradation in Simulated and Natural Environmental Matrices

In natural environments, the biodegradation of poly(trimethylene glutarate) is carried out by a diverse community of microorganisms. These microbes secrete the necessary enzymes to break down the polymer.

The rate and extent of biodegradation are highly dependent on the environmental conditions, including temperature, moisture, pH, and the microbial population present.

Soil: In soil environments, various bacteria and fungi are capable of degrading polyesters. For instance, studies on poly(3-hydroxybutyrate) (P(3HB)), another biodegradable polyester, have shown that it can be degraded by a wide range of soil microorganisms. nih.gov The degradation of polyesters in soil is generally slower than in a compost environment due to lower temperatures and microbial activity.

Composting: Composting provides an ideal environment for the rapid biodegradation of compostable polymers. The high temperatures (thermophilic conditions), high moisture content, and rich microbial population in industrial composting facilities accelerate the hydrolysis of the polymer. researchgate.netmdpi.comnih.gov For example, polylactic acid (PLA), a common biodegradable polyester, degrades completely within four to six weeks in an industrial composting setting. mdpi.com Polycaprolactone (PCL) has been shown to degrade completely in compost at 50°C after 91 days. nih.gov While specific data for poly(trimethylene glutarate) is limited, its chemical structure suggests it would also be amenable to degradation under these conditions.

Aquatic Environments: Biodegradation in aquatic environments is generally slower than in soil or compost. researchgate.net The rate of degradation is influenced by factors such as water temperature, microbial density, and whether the polymer is in freshwater or a marine environment. Studies on poly(β-hydroxybutyrate) (PHB) have shown that it is biodegradable in marine environments, with the rate being dependent on the specific inoculum. researchgate.netifremer.fr The presence of a liquid phase generally enhances the degradation kinetics by improving the contact between microorganisms and the polymer surface. ifremer.fr

The biodegradation of poly(trimethylene glutarate) proceeds through a series of steps. The initial step is the enzymatic hydrolysis of the polymer chains on the surface, which releases soluble oligomers and monomers. In the case of poly(tetramethylene succinate) (PBS), hydrolysis by lipase from Chromobacterium has been shown to produce a variety of water-soluble oligomers and monomers. nih.gov

For poly(trimethylene glutarate), the ultimate biodegradation products under aerobic conditions are carbon dioxide and water, as the monomers (pentanedioic acid and propane-1,3-diol) are metabolized by microorganisms. The degradation pathway for similar polyesters like PLA involves the initial hydrolysis to lactic acid, which is then converted to pyruvate (B1213749) and enters the tricarboxylic acid (TCA) cycle to produce energy, CO2, and water. mdpi.com A similar pathway is expected for the monomers of poly(trimethylene glutarate).

In some cases, the degradation can also lead to the formation of the cyclic monomer. For PTMC, enzymatic degradation using Candida antarctica lipase can yield the cyclic monomer, trimethylene carbonate. researchgate.net

Design Principles for Tailored Biodegradability

The biodegradability of poly(trimethylene glutarate) can be intentionally modified to suit specific applications and desired end-of-life scenarios. This is achieved through various polymer design strategies. nih.gov

Blending: Blending poly(trimethylene glutarate) with other biodegradable polymers is another effective method to tailor its degradation profile. The degradation behavior of the blend will depend on the properties of the individual components and their miscibility. Blending can create materials with a wide range of mechanical properties and degradation times. mdpi.com

Control of Molecular Weight and Crystallinity: As discussed earlier, manipulating the molecular weight and the degree of crystallinity during polymerization and processing can be used to control the degradation rate. For instance, creating a polymer with a lower degree of crystallinity will generally lead to faster biodegradation. dtu.dk Ternary self-blending of high, medium, and low molecular weight PTMC has been shown to be a viable strategy for precisely controlling the degradation rate. frontiersin.org

These design principles provide a powerful toolbox for developing biodegradable polyesters with predictable and controlled environmental fates, contributing to the advancement of sustainable materials. nih.gov

Engineering Polymer Structure for Controlled and Accelerated Degradation

The inherent biodegradability of aliphatic polyesters can be precisely controlled and enhanced by strategically modifying their polymer architecture. The rate and extent of degradation are intrinsically linked to properties such as crystallinity, hydrophilicity, and susceptibility to enzymatic attack. For the polymer synthesized from pentanedioic acid (glutaric acid) and propane-1,3-diol, known as poly(1,3-propylene glutarate) (PPG), several engineering approaches can be employed to accelerate its degradation.

One primary strategy is the formation of copolyesters . Homopolyesters often exhibit high crystallinity, which can hinder microbial and enzymatic access to the ester linkages, thereby slowing down degradation. researchgate.net By introducing co-monomers, the regularity of the polymer chain is disrupted, leading to a decrease in crystallinity and a more amorphous structure. This amorphous nature allows for greater water uptake and easier access for enzymes, thus accelerating the hydrolytic and enzymatic degradation processes. For instance, studies on polyesters based on 1,3-propanediol (B51772) have shown that copolyesters generally exhibit a lower degree of crystallinity and thermal stability compared to their homopolyester counterparts, making them more susceptible to degradation. researchgate.net

The degradation of these engineered polymers occurs primarily through two mechanisms: hydrolysis of the ester bonds, which can be an abiotic process, and enzymatic degradation by microorganisms. core.ac.ukresearchgate.net The presence of enzymes in the environment, such as lipases and proteases, can significantly accelerate the breakdown of the polymer into smaller, assimilable molecules like carbon dioxide and water. core.ac.ukresearchgate.net The rate of enzymatic degradation is influenced by factors like the polymer's molecular weight and chemical structure. mdpi.com

Comparative Biodegradation Studies with Commercial Biodegradable Polymers

To assess the environmental viability of poly(pentanedioic acid; propane-1,3-diol) and its engineered variants, it is essential to compare their biodegradation rates with those of widely used commercial biodegradable polymers such as poly(lactic acid) (PLA), poly(ε-caprolactone) (PCL), and poly(butylene succinate) (PBS).

Studies have shown that the biodegradability of these materials is highly dependent on the specific environmental conditions and the types of enzymes present. For example, in a comparative study, triblock copolymers containing poly(2-methyl-1,3-propylene glutarate) (PMPG) and a PMPG homopolymer demonstrated 9–15% biodegradation in seawater over 28 days. nih.govnih.gov This indicates a relatively high level of biodegradability in a marine environment.

Enzymatic degradation studies provide more specific insights. When subjected to the enzyme proteinase K, certain PLA formulations (PLA-1 and PLA-2) showed a weight loss of 15–25% within 24 hours. nih.gov In contrast, these same PLA samples were hardly degraded by Lipase PS. nih.gov This highlights the specificity of enzymatic action.

The table below presents a summary of comparative enzymatic degradation findings for various biodegradable polymers.

PolymerEnzyme(s)Degradation ResultsReference
Poly(2-methyl-1,3-propylene glutarate)-co-PLA (TPEs)Proteinase K, Lipase PSShowed degradation with both enzymes. nih.gov
Poly(2-methyl-1,3-propylene glutarate) (PMPG) HomopolymerProteinase K, Lipase PSShowed degradation with both enzymes. nih.gov
Poly(lactic acid) (PLA)Proteinase K15-25% degradation in 24 hours. nih.gov
Poly(lactic acid) (PLA)Lipase PSHardly degraded in 24 hours. nih.gov
Poly(lactic acid) (PLA)Candida antarctica lipase B (CalB)Negligible weight loss (below 3 wt%). nih.gov
Poly(ε-caprolactone) (PCL)Cutinase, Lipase from Candida sp. (CALB)Found to be one of the most biodegradable polyesters in the study. mdpi.com
Poly(butylene succinate-co-adipate) (PBSA)CutinaseFound to be one of the most biodegradable polyesters in the study. mdpi.com
Poly(butylene succinate) (PBS)CutinaseFully degraded by cutinase. mdpi.com
Poly(butylene succinate) (PBS)Candida antarctica lipase B (CalB)~50 wt% weight loss after 1000 hours (1 wt% enzyme). Complete degradation (5 wt% enzyme). nih.gov
Poly(butylene adipate-co-terephthalate) (PBAT)Candida antarctica lipase B (CalB)~16 wt% weight loss after 1000 hours (1 wt% enzyme). ~53 wt% weight loss (5 wt% enzyme). nih.gov

The data indicates that while PLA's degradation is highly dependent on the specific enzyme, other polyesters like PCL and PBSA show broader susceptibility to enzymatic hydrolysis. mdpi.com The degradation of PBS is also significant, especially with embedded enzymes, where it shows preferential degradation over PBAT and PLA. nih.gov Poly(propylene succinate) (PPSu), which is structurally similar to poly(propylene glutarate), has been noted to degrade faster than other succinate-based polyesters like PESu and PBSu, a characteristic attributed to its lower crystallinity. researchgate.net This suggests that poly(pentanedioic acid; propane-1,3-diol), with its odd-numbered monomer units, likely shares this favorable degradation profile. nih.gov

In soil burial tests, polyesters based on 1,3-propanediol have demonstrated significant surface degradation due to microorganism attacks, confirming their biodegradability in terrestrial environments as well. researchgate.net Ultimately, the comparative data suggest that poly(pentanedioic acid; propane-1,3-diol) and its copolymers are promising candidates for biodegradable materials, with a degradation profile that can be tailored to be comparable to or even exceed that of some current commercial bioplastics.

Advanced Applications and Emerging Research Directions

High-Performance Bio-based Polyester (B1180765) Materials

The polyester derived from the polycondensation of pentanedioic acid and propane-1,3-diol, scientifically known as poly(trimethylene glutarate), exhibits a unique combination of properties that make it a versatile and high-performance material. Research has demonstrated that these aliphatic polyesters can be synthesized to possess varying degrees of crystallinity, melting points, and thermal stability, which can be tailored by controlling the polymerization process. researchgate.net

Utility in Specialty Textile and Fiber Applications

Poly(trimethylene glutarate) and its copolyesters are finding a niche in the specialty textile and fiber industry. These materials can be spun into fibers and yarns for use in applications such as carpeting, apparel, and home furnishings. swicofil.com The resulting textiles offer a desirable combination of properties, including softness, durability, and good elastic recovery. The fibers can be engineered to possess specific characteristics like wrinkle resistance and breathability, making them suitable for a variety of high-value textile products. delawarevalleynonwovens.com

The performance of fibers derived from related bio-based polyesters, such as poly(trimethylene terephthalate) (PTT), which also utilizes 1,3-propanediol (B51772), provides insights into the potential of pentanedioic acid-based counterparts. PTT fibers are noted for their excellent resilience and softness, often compared to nylon and polyester. swicofil.comtechnica.net This suggests that polyesters from pentanedioic acid and propane-1,3-diol could offer similar or even enhanced properties for specialized textile applications.

Table 1: Comparison of Textile Fiber Properties

PropertyCottonWoolPolyesterPoly(trimethylene)-based Fibers
Source NaturalNaturalSyntheticSynthetic (often bio-based)
Feel Soft, BreathableStrong, Wrinkle-resistantStrong, Wrinkle-resistantSoft, Resilient
Key Advantages AbsorbentInsulatingDurable, Quick-dryingStain-resistant, Good recovery

Role in the Development of Sustainable Packaging Materials

The biodegradability of aliphatic polyesters like those derived from pentanedioic acid and propane-1,3-diol makes them attractive for developing sustainable packaging materials. researchgate.net As environmental concerns over plastic waste escalate, these bio-based polymers offer a compostable alternative to traditional petroleum-based plastics. Their tunable mechanical properties allow for the creation of films and molded articles with the required strength and flexibility for various packaging needs. Research into similar biodegradable polyesters, such as those based on succinic acid and 1,4-butanediol (B3395766) (PBS), has shown their potential to be blended or copolymerized to enhance properties like crystallization behavior, which is crucial for processing and end-use performance. researchgate.net This indicates a similar potential for tailoring the properties of pentanedioic acid-based polyesters for the packaging industry.

Integration into Coatings, Resins, and Adhesives Formulations

Polyesters based on 1,3-propanediol are valuable intermediates in the formulation of coatings, resins, and adhesives. gantrade.comfraunhofer.de These polyesters can be functionalized to create prepolymers for various applications, including wood and powder coatings, molding compounds, and UV-curing systems. fraunhofer.de The inclusion of bio-based monomers like pentanedioic acid and 1,3-propanediol contributes to a higher bio-based content in the final resin formulations, aligning with the growing demand for sustainable chemical products. fraunhofer.deresearchgate.net Research has shown that polyester resins derived from these bio-based diols can serve as precursors for polyurethanes and polycarbonates, further expanding their application scope. fraunhofer.de

Engineering of Thermoplastic Elastomers and Polymer Composites

The unique properties of polyesters from pentanedioic acid and 1,3-propanediol lend themselves to the engineering of advanced materials like thermoplastic elastomers (TPEs). TPEs combine the processability of thermoplastics with the elasticity of rubbers. google.comresearchgate.net By designing block copolymers where a soft, amorphous polyester segment (like poly(trimethylene glutarate)) is combined with hard, crystalline segments, it is possible to create materials with a wide range of mechanical properties. nih.govmdpi.com

For instance, research on triblock copolymers using a similar structure, poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide), has demonstrated the potential to create biodegradable TPEs with tunable properties. nih.gov These materials exhibit both a low glass transition temperature from the glutarate-based block and a higher melting temperature from the polylactide blocks, resulting in a flexible yet strong material. nih.govmdpi.com This approach highlights a pathway for developing high-performance, bio-based elastomers for various applications.

Sustainable Polymer Chemistry and Bio-refinery Integration

The production of polyesters from pentanedioic acid and propane-1,3-diol is intrinsically linked to the principles of sustainable polymer chemistry and the concept of an integrated biorefinery. This approach emphasizes the use of renewable resources and environmentally friendly processes.

Utilization of Renewable Monomer Feedstocks (e.g., bio-based 1,3-propanediol production)

A key advantage of this polymer system is the availability of its monomers from renewable feedstocks. Bio-based 1,3-propanediol is commercially produced through the fermentation of glucose derived from sources like corn starch. fraunhofer.defrontiersin.orgnih.gov This biotechnological route is considered a greener alternative to traditional chemical synthesis methods, which often require harsh conditions and catalysts that can be harmful to the environment. chemmethod.com The use of crude glycerol (B35011), a byproduct of biodiesel production, as a feedstock for microbial fermentation to produce 1,3-propanediol further enhances the sustainability of this process. chemmethod.comrsc.org

Similarly, research is actively exploring sustainable routes for the production of pentanedioic acid (glutaric acid) and other dicarboxylic acids from biomass. lbl.gov For example, processes are being developed to convert biomass-derived intermediates like γ-valerolactone into pentanoic acid, a related C5 chemical. researchgate.net The development of microbial pathways to produce dicarboxylic acids directly from renewable sugars is also a significant area of research. lbl.gov The ability to source both the diol and the diacid from renewable resources is a critical step towards creating a fully bio-based and sustainable polyester.

Table 2: Research Findings on Bio-based Monomer Production

MonomerFeedstockProduction MethodKey Advantages
1,3-Propanediol Glucose (from corn), GlycerolMicrobial FermentationEnvironmentally friendly process, utilizes renewable resources and waste streams. frontiersin.orgchemmethod.com
Pentanedioic Acid Biomass, SugarsCatalytic Conversion, Microbial Synthesis (under development)Potential for a fully renewable pathway, reducing reliance on fossil fuels. lbl.govresearchgate.net

Environmental Impact Assessment of Polymer Synthesis and Degradation

The environmental profile of the polymer synthesized from pentanedioic acid and propane-1,3-diol, known as poly(trimethylene glutarate), is a critical area of research. The assessment of its environmental impact encompasses both the synthesis process and its end-of-life degradation, excluding specific product life cycle analyses.

Synthesis: A significant environmental consideration is the origin of the monomers. Propane-1,3-diol (1,3-PD) can be produced through bioconversion of glycerol or from sugars like glucose via engineered microorganisms. nih.gov This bio-based route offers a more sustainable alternative to petroleum-based production. The synthesis of the polyester is typically achieved through a two-step polycondensation reaction conducted in bulk at high temperatures and under reduced pressure. nih.govmdpi.com While effective, this process is energy-intensive. The catalysts used, traditionally based on metals like tin, also have environmental implications, prompting research into greener alternatives.

Degradation: As an aliphatic polyester, poly(trimethylene glutarate) is designed to be biodegradable. Its degradation is influenced by several factors, including the polymer's crystallinity and the surrounding environmental conditions. mdpi.com The presence of an odd number of methylene (B1212753) units from the 1,3-propanediol monomer can influence the polymer's crystal structure and, consequently, its degradation rate. mdpi.com

Biodegradation is primarily an enzymatic process, with microorganisms attacking the ester linkages. researchgate.net Studies on similar aliphatic polyesters show that degradation occurs via surface erosion, where microbes colonize the polymer surface. researchgate.net The rate of degradation can be significant under controlled conditions, such as in a compost environment or in the presence of specific enzymes like lipase (B570770). researchgate.net However, in less controlled environments like landfills or open waters, the degradation process is much slower and can lead to the formation of microplastics and the release of degradation byproducts, such as the original monomers or other small organic molecules, into the environment. mdpi.commdpi.com

Future Research Frontiers

The development and enhancement of polyesters from pentanedioic acid and propane-1,3-diol are being driven by several key research frontiers. These areas aim to improve the polymer's performance, sustainability, and application range through innovative scientific approaches.

Development of Novel Catalytic Systems for Enhanced Polymerization Efficiency

A primary objective in polyester synthesis is the development of highly efficient and environmentally benign catalytic systems. Traditional catalysts, while effective, can be toxic and difficult to remove from the final product. Research is focused on creating novel catalysts that offer improved reaction rates, milder reaction conditions, and greener profiles.

Examples of research in related polyester synthesis include the use of tin(II) chloride (SnCl2), which has shown superior catalytic behavior in the polyesterification of other diols and dicarboxylic acids. scilit.com Another area of exploration is the development of titanium-based catalysts, such as titanium(IV)-phosphate, which has been investigated for the glycolysis of poly(ethylene terephthalate) (PET), a process involving the breakdown and re-synthesis of polyester linkages. capes.gov.br Furthermore, eco-friendly catalysts like treated bentonite (B74815) clays (B1170129) (Maghnite-H+) are being explored for ring-opening polymerization, a different route to polyesters that aligns with green chemistry principles. researchgate.net The goal is to discover catalysts that are not only efficient and selective for the polymerization of pentanedioic acid and propane-1,3-diol but are also non-toxic, reusable, and require less energy.

Table 1: Examples of Catalytic Systems in Polyester Synthesis

Catalyst TypeMonomers/Polymer SystemReported Advantage
Tin(II) chloride (SnCl2)Butanediol, Succinic AcidSuperior catalysis behavior compared to other catalysts. scilit.com
Titanium(IV)-phosphatePoly(ethylene terephthalate)Faster depolymerization compared to traditional compounds. capes.gov.br
Maghnite-H+ (Bentonite Clay)3-GlycidoxypropyltrimethoxysilaneEcologic, low-cost catalyst for ring-opening polymerization. researchgate.net

Exploration of Advanced Functionalization and Hybrid Material Development

To broaden the applications of poly(trimethylene glutarate), researchers are exploring methods to modify its structure and to create hybrid materials. Advanced functionalization involves chemically altering the polymer backbone or its end groups to introduce new properties. For instance, incorporating hydrophilic segments like poly(ethylene glycol) (PEG) into the polyester chain can create amphiphilic block copolymers, which have different solubility characteristics and may influence biocompatibility and biodegradability.

The development of hybrid materials involves blending or covalently linking the polyester with other polymers, often of natural origin. A study on poly(trimethylene carbonate) (PTMC), a polymer with a similar backbone, demonstrated the creation of hybrid networks with hyaluronic acid. nih.gov These hybrid hydrogels exhibited significantly improved mechanical properties, such as suture retention strength, compared to the pure hyaluronic acid network, making them promising for tissue regeneration applications. nih.gov This approach of combining a synthetic, hydrophobic polymer with a natural, hydrophilic one could be applied to poly(trimethylene glutarate) to create novel biomaterials with tailored mechanical and biological performance.

Table 2: Properties of a PTMC-Hyaluronic Acid Hybrid Network

Material Composition (PTMC-tMA:HAMA ratio)Compression Modulus (kPa)Suture Retention Strength (N/mm)
100% HAMA13Not Sutureable
50:50 PTMC-tMA:HAMA8675.3
Data from a study on poly(trimethylene carbonate) (PTMC), a structurally related polymer, indicating the potential for property enhancement in hybrid materials. nih.gov

Application of Computational Modeling and Simulation for Predictive Polymer Design

Computational modeling and simulation are becoming indispensable tools for accelerating materials discovery and design. For polyesters like poly(trimethylene glutarate), these methods can predict a wide range of properties before a single gram of polymer is synthesized in the lab. This predictive capability saves time, resources, and provides deep insights into structure-property relationships.

While specific simulations for poly(trimethylene glutarate) are an emerging field, methodologies from the broader polymer science community are applicable. For example, models using population balance equations and computational fluid dynamics have been developed to predict the precipitation and particle size distribution of polymer nanoparticles. rsc.org Similar approaches could be adapted to model the synthesis of poly(trimethylene glutarate), optimizing reaction conditions for desired molecular weights and distributions. Furthermore, molecular dynamics simulations can be used to predict physical properties such as the glass transition temperature, crystallinity, and mechanical strength. These simulations can also model the degradation process by showing how enzymes interact with the polymer surface and how chain scission occurs, offering a route to designing polymers with specific degradation profiles.

Expanding the Scope of Copolyester Architectures with Pentanedioic Acid and Propane-1,3-diol Derivatives

Creating copolyesters is a well-established strategy for tuning polymer properties. By incorporating a third or even fourth monomer into the polymerization of pentanedioic acid and propane-1,3-diol, a vast array of new materials can be designed. The properties of the resulting copolyester are highly dependent on the type and amount of the co-monomers introduced. researchgate.net

One major area of research is the synthesis of aliphatic-aromatic copolyesters. nih.gov Introducing aromatic dicarboxylic acids, such as terephthalic acid, into the poly(trimethylene glutarate) backbone can significantly enhance mechanical properties like stiffness and strength. nih.gov However, this often comes at the cost of reduced biodegradability, requiring a careful balance to achieve the desired performance and end-of-life characteristics. nih.gov Another approach is to create segmented copolymers, such as polyester-urethanes, by using the base polyester as a soft segment and linking it with diisocyanates. This can result in thermoplastic elastomers with excellent mechanical properties and retained biodegradability. Future research will likely explore a wider range of derivatives of the parent monomers and other novel co-monomers to create complex polymer architectures with precisely controlled properties for specialized applications.

Q & A

Q. What are the validated methods for synthesizing pentanedioic acid and propane-1,3-diol derivatives in academic settings?

The synthesis of pentanedioic acid (glutaric acid) derivatives often involves multi-step organic reactions, such as esterification or amidation of the carboxylic acid groups. For propane-1,3-diol derivatives, reductive amination or nucleophilic substitution reactions are common. For example, a novel 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diol derivative can be synthesized via reduction of intermediates using alkali metal hydroxides (e.g., LiOH) under controlled conditions . Computational tools like PubChem-derived SMILES strings and InChI keys aid in verifying structural integrity .

Q. How can researchers optimize reaction conditions for esterification of pentanedioic acid with propane-1,3-diol?

Factorial design experiments are critical for optimizing parameters such as temperature, catalyst concentration, and molar ratios. For instance, varying the stoichiometry of propane-1,3-diol and pentanedioic acid while monitoring esterification efficiency via HPLC can identify optimal conditions. Software like COMSOL Multiphysics enables virtual simulations to predict reaction outcomes and minimize resource consumption .

Q. What analytical techniques are recommended for characterizing purity and structural conformation of these compounds?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural confirmation. For purity assessment, HPLC with UV detection is preferred. PubChem-derived data (e.g., molecular weight: 341.4 g/mol for a benzodioxol-containing derivative) provide reference benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data for pentanedioic acid derivatives?

Conflicting stability data may arise from differences in experimental setups (e.g., solvent polarity, temperature gradients). A systematic review of reaction conditions, supplemented by computational modeling (e.g., density functional theory calculations), can reconcile discrepancies. For example, stability under acidic/alkaline conditions should be cross-validated using spectroscopic monitoring .

Q. What computational strategies enable predictive modeling of structure-function relationships in propane-1,3-diol-based polymers?

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are effective for predicting polymer properties like glass transition temperature. Tools like AI-powered synthesis planners (e.g., Template_relevance models) leverage databases (PISTACHIO, REAXYS) to propose feasible synthetic routes and analyze steric/electronic effects .

Q. How can multi-step synthesis protocols for novel derivatives be validated while minimizing side reactions?

Stepwise reaction monitoring via in-situ FTIR or LC-MS is essential. For example, iodination of intermediates in propane-1,3-diol synthesis requires strict control of iodinating agents (e.g., NaI/KI) to avoid overhalogenation. Parallel experimentation under inert atmospheres (e.g., nitrogen) reduces oxidative byproducts .

Methodological Considerations

Q. What safety protocols are critical when handling reactive derivatives of these compounds?

Pentanedioic acid derivatives are stable under recommended storage conditions but incompatible with strong acids/oxidizers. Propane-1,3-diol derivatives require PPE (gloves, goggles) due to potential skin/eye irritation. Safety data sheets (SDS) for related compounds (e.g., pentane-1,2-diol) recommend neutral pH storage and ventilation .

Q. How can researchers design experiments to evaluate biodegradability or toxicity of these compounds?

Use OECD guidelines for biodegradability testing (e.g., closed bottle tests) and in vitro cytotoxicity assays (e.g., MTT assay on human cell lines). For example, derivatives like 3-(1,3-benzodioxol-5-yl)-propanoic acid require ecotoxicological profiling to assess environmental impact .

Data Management and Reproducibility

Q. What strategies ensure data integrity in studies involving these compounds?

Implement blockchain-secured electronic lab notebooks (ELNs) and encrypted databases to prevent tampering. Rigorous access controls and version tracking (e.g., Git for analytical scripts) enhance reproducibility. Chemical software platforms enable metadata tagging for raw NMR/HRMS files .

Q. How can conflicting spectroscopic data be harmonized across research groups?

Q. What role do AI-driven platforms play in accelerating the discovery of novel derivatives?

AI tools like retrosynthesis planners analyze >10^6 reactions to propose routes for derivatives (e.g., 3-phenyl-pentanedioic acid esters). These platforms integrate predictive analytics for yield optimization and side-reaction mitigation, reducing trial-and-error experimentation .

Q. How can multi-omics approaches enhance understanding of biological interactions with these compounds?

Metabolomics and proteomics profiling (e.g., using LC-MS/MS) can map cellular responses to propane-1,3-diol derivatives. For example, tracking ATP depletion in mitochondrial assays reveals metabolic disruption mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.